molecular formula C17H20N4O2S B15115428 3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

Cat. No.: B15115428
M. Wt: 344.4 g/mol
InChI Key: FLYJJFYTYRJLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound with a unique structure that includes a methanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydropyrrolo[3,4-c]pyrrole ring, the introduction of the methanesulfonyl group, and the coupling with the phenylpyridazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group and the pyridazine ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Sulflower: A heterocyclic compound with a unique structure based on thiophene.

Uniqueness

3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is unique due to its combination of a methanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a phenylpyridazine moiety. This combination of functional groups and ring systems imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

5-methylsulfonyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H20N4O2S/c1-24(22,23)21-11-14-9-20(10-15(14)12-21)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3

InChI Key

FLYJJFYTYRJLFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.